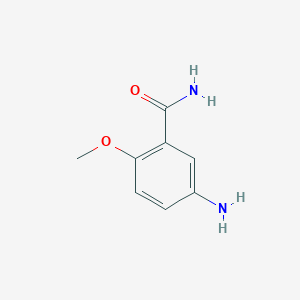

5-Amino-2-methoxybenzamide

説明

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds derived from benzoic acid. ontosight.ai They are characterized by a benzene (B151609) ring attached to an amide functional group (–CONH₂). researchgate.net This core structure is a common scaffold in many biologically active molecules and pharmaceutical drugs, known to exhibit a wide range of activities including antipsychotic, anti-inflammatory, and antihistamine effects. ontosight.aiontosight.ai The versatility of the benzamide structure allows for various substitutions on the benzene ring, leading to a vast library of derivatives with distinct chemical and biological properties. 5-Amino-2-methoxybenzamide is one such derivative, where the strategic placement of the amino and methoxy (B1213986) groups on the benzamide framework is key to its research potential.

Significance of the Amino and Methoxy Functional Groups in Research

The functional groups attached to the benzamide core are crucial in defining the molecule's characteristics and its interactions at a molecular level.

The amino group (-NH₂) is a fundamental functional group that can significantly influence a molecule's biological activity. acs.orgsemanticscholar.org It can act as a hydrogen bond donor, which is a critical interaction for the binding of molecules to biological targets like proteins and enzymes. ontosight.ai The presence of an amino group can also impact the molecule's solubility and basicity. In drug discovery, amino groups are often essential for the synthesis of more complex molecules and for establishing structure-activity relationships (SAR). acs.org

The methoxy group (-OCH₃) is another important functional group in medicinal chemistry. nih.gov It can enhance a compound's metabolic stability and influence its ability to cross biological membranes. ontosight.ai The methoxy group can participate in hydrogen bonding and van der Waals interactions within protein pockets, potentially improving the binding affinity and potency of a ligand. tandfonline.com The strategic inclusion of methoxy groups is a common tactic in the design of new therapeutic agents to optimize their pharmacokinetic and pharmacodynamic profiles. ontosight.ainih.gov

Overview of Current Research Trajectories and Potential

Research involving this compound and its derivatives is primarily focused on their potential applications in medicinal chemistry and materials science. Scientists are exploring its use as a building block for the synthesis of more complex molecules with specific biological activities.

In medicinal chemistry, derivatives of this compound are being investigated for a range of therapeutic applications. For instance, related benzamide structures are being studied for their potential as anticancer agents and for their effects on the central nervous system. ontosight.aiontosight.ai Research has shown that modifications to the amino and methoxy groups can lead to compounds with potent and selective activities. For example, derivatives have been synthesized as dual antagonists for serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors, which could be beneficial as broad-spectrum antiemetic agents. nih.gov

The synthesis of novel compounds using this compound as a starting material is an active area of research. For example, it can be used to create more complex structures, such as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, a selective inhibitor of Bruton's Tyrosine Kinase (BTK), which plays a key role in B-cell development and activation. google.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 22961-58-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Boiling Point | 327°C |

| Density | 1.236 g/cm³ |

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source. echemi.comchemscene.com

The ongoing research into this compound and its derivatives highlights its importance as a versatile chemical entity with significant potential for the development of new technologies and therapies.

Structure

3D Structure

特性

IUPAC Name |

5-amino-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOGARYRWMUPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613163 | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22961-58-6 | |

| Record name | 5-Amino-o-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22961-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-O-ANISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG8SW7946Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Amino-2-methoxybenzamide

The creation of this compound is typically achieved through carefully planned multi-step synthesis, a common strategy when a target compound cannot be made in a single step. vapourtec.com This approach allows for the controlled and efficient construction of complex molecules by sequencing different types of chemical reactions. vapourtec.com

Multi-Step Synthesis Strategies

The synthesis of this compound generally involves a sequence of reactions that introduce the required functional groups—an amino group and a benzamide (B126) group—onto a methoxy-substituted benzene (B151609) ring. The order of these transformations is critical and defines the specific synthetic route. Two primary multi-step strategies are commonly employed:

Route A: This strategy begins with the functionalization of a benzoic acid precursor. It involves the nitration of 2-methoxybenzoic acid, followed by the reduction of the resulting nitro group to an amino group. The final step is the conversion of the carboxylic acid moiety into a primary amide.

Route B: An alternative approach involves forming the amide at an earlier stage. This route starts with 2-methoxybenzamide (B150088), which then undergoes nitration. The subsequent reduction of the nitro group yields the final product, this compound.

These strategies rely on fundamental organic reactions, with the choice of route often depending on the availability of starting materials, desired purity, and scalability.

Precursor Chemistry and Reaction Conditions

The success of the synthesis hinges on the chemistry of the precursor molecules and the precise control of reaction conditions at each step.

Amidation is the crucial step that forms the benzamide functional group. This transformation can be accomplished at different stages of the synthesis. When starting with a carboxylic acid precursor, such as 2-methoxy-5-aminobenzoic acid or 2-methoxy-5-nitrobenzoic acid, direct amidation is a common method. This typically involves reacting the carboxylic acid with ammonia (B1221849). In some cases, the reaction is carried out in a pressure vessel with a polyhydric alcohol like glycerin as the solvent, where heating and stirring drive the reaction to completion. google.com

Alternatively, the carboxylic acid can be "activated" using various reagents to make it more reactive towards an amine. researchgate.net This activation is the first part of a two-step amide coupling reaction. hepatochem.com

The introduction of the amino group at the 5-position is typically achieved through a nitration-reduction sequence.

Nitration: This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene ring. Starting with 2-methoxybenzoic acid or 2-methoxybenzamide, nitration is performed under controlled conditions to ensure the correct positioning of the nitro group.

Reduction: The nitro group is subsequently reduced to a primary amine (-NH₂). This transformation is a cornerstone of aromatic amine synthesis. A variety of methods can be employed, including catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni). Chemical reductants like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective.

The table below summarizes common precursors and the transformations they undergo.

| Precursor Molecule | Key Transformation | Reagents/Conditions | Resulting Intermediate/Product |

| 2-Methoxybenzoic Acid | Nitration | Controlled nitrating agents | 2-Methoxy-5-nitrobenzoic acid |

| 2-Methoxy-5-nitrobenzoic acid | Reduction | Catalytic hydrogenation (e.g., Pd/C) or chemical reductants (e.g., Fe/HCl) | 5-Amino-2-methoxybenzoic acid |

| 2-Methoxy-5-nitrobenzoic acid | Amidation | Ammonia, heat, pressure | 5-Nitro-2-methoxybenzamide |

| 5-Nitro-2-methoxybenzamide | Reduction | Catalytic hydrogenation (e.g., Raney-Ni) | This compound |

| 5-Amino-2-methoxybenzoic acid | Amide Coupling | Activation reagent followed by ammonia | This compound |

Amide coupling reactions are a frequently used method in medicinal and organic chemistry for forming amide bonds from a carboxylic acid and an amine. hepatochem.com This process involves two main steps: the activation of the carboxylic acid and the subsequent reaction with an amine. hepatochem.com

For the synthesis of this compound, the precursor 5-amino-2-methoxybenzoic acid can be activated with a coupling reagent. This creates a highly reactive intermediate, such as an acid halide, azide, or active ester, which then readily reacts with an amine source to form the amide bond. hepatochem.comiris-biotech.de A wide array of coupling reagents has been developed to facilitate this transformation efficiently. researchgate.net

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are broadly applicable for activating carboxylic acids. hepatochem.com

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generate highly reactive OBt esters. sigmaaldrich.com

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) produce OAt esters, which are even more reactive. sigmaaldrich.com

The choice of coupling reagent is critical for optimizing the reaction's purity and yield. iris-biotech.de

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry focuses on developing more efficient, safer, and environmentally friendly methods. For this compound, this includes the adoption of advanced synthetic technologies and the systematic optimization of reaction processes.

Advanced approaches often focus on improving reaction speed, yield, and safety.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate chemical reactions. For instance, microwave-assisted amination reactions have been shown to produce high yields in very short reaction times (5-30 minutes) without the need for a solvent or catalyst. nih.gov

Flow Chemistry: Multi-step syntheses can be performed in continuous flow reactors. vapourtec.com This technology offers precise control over reaction conditions like temperature and mixing, and allows for the safe in-situ generation and consumption of potentially hazardous intermediates. blogspot.comasynt.com Flow chemistry is particularly advantageous for improving the safety and scalability of processes. blogspot.com

Process optimization involves a systematic investigation of reaction parameters to maximize yield and purity. This can include studying the effects of:

Reaction Temperature and Time: Finding the optimal balance to ensure complete reaction without promoting side reactions or degradation.

Molar Ratios of Reactants: Adjusting the stoichiometry to drive the reaction to completion and minimize unreacted starting materials.

Catalyst Loading: Optimizing the amount of catalyst to achieve high efficiency.

Systematic optimization of these parameters in the key synthetic steps—such as etherification, amination, and esterification in related syntheses—has been shown to significantly improve the total yield of the final product. semanticscholar.org

Chemo- and Regioselective Synthesis

The most common and regioselective synthetic route to this compound begins with a precursor where the functional groups are already in the desired positions, thereby avoiding issues with positional isomerism. A standard method involves the following two steps:

Amidation of 2-methoxy-5-nitrobenzoic acid: The synthesis typically starts with 2-methoxy-5-nitrobenzoic acid. The carboxylic acid group is converted to a primary amide. This can be achieved by first converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (NH₃). Alternatively, direct amidation can be performed using amide coupling agents.

Selective Reduction of the Nitro Group: With the benzamide functionality in place, the final step is the chemo-selective reduction of the nitro group to a primary amine. Catalytic hydrogenation is a highly effective method, commonly employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is favored because it is clean and highly selective for the nitro group, leaving the benzamide and methoxy (B1213986) groups intact. Chemical reductants like tin(II) chloride (SnCl₂) in ethanol (B145695) or iron (Fe) in acidic media can also be used, offering alternatives that are particularly useful if the molecule contains other functional groups sensitive to catalytic hydrogenation. stackexchange.com

This sequence is inherently regioselective as the substitution pattern is established in the starting material, 2-methoxy-5-nitrobenzoic acid.

Stereochemical Control in Synthesis

For the synthesis of the parent compound, this compound, stereochemical control is not a factor as the molecule is achiral and does not possess any stereocenters.

However, stereochemistry becomes a critical consideration during the synthesis of certain derivatives. If the amino group or the amide nitrogen is reacted with a chiral reagent to form a new stereocenter, or if a chiral catalyst is used to introduce a functional group asymmetrically, then control of stereochemistry would be necessary. For the parent molecule itself, no such considerations apply.

Yield Enhancement and Side Reaction Mitigation

Optimizing the yield and minimizing byproducts in the synthesis of this compound involves refining each step of the synthetic sequence.

Amidation Step: To enhance the yield of the amidation reaction, converting the carboxylic acid to an acyl chloride is often preferred as it is highly reactive towards ammonia, driving the reaction to completion. When using coupling agents, careful selection of the agent and control of the reaction temperature can prevent side reactions such as racemization (if chiral precursors were used) and the formation of unwanted byproducts.

Reduction Step: In the nitro group reduction, the choice of catalyst and solvent can significantly impact yield and purity. For instance, Raney Nickel may be preferred over Pd/C for substrates where dehalogenation of aromatic halides is a potential side reaction. commonorganicchemistry.com Reaction monitoring using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the reaction goes to completion without over-reduction or the formation of intermediates like nitroso or hydroxylamine (B1172632) species.

Purification: Post-synthesis purification is critical for obtaining a high-purity product. Recrystallization is a common method used to purify the final compound, where a suitable solvent system is chosen to selectively crystallize the this compound, leaving impurities behind in the mother liquor. Optimization of factors such as solvent choice, temperature, and cooling rate can maximize the recovery of the pure product. semanticscholar.orgresearchgate.net

Derivatization Strategies for this compound

The presence of three distinct functional groups—the primary aromatic amine, the amide, and the methoxy group on the benzene ring—makes this compound an excellent platform for creating a wide range of derivatives.

N-Substituted Benzamide Analogues

The amide functionality can be modified to create N-substituted analogues. While direct substitution on the amide nitrogen of the parent molecule is possible, a more common approach is to build the desired analogue from the corresponding 5-amino-2-methoxybenzoic acid and a pre-selected primary or secondary amine. This reaction is typically facilitated by peptide coupling agents.

Commonly used coupling agents for this transformation include:

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). google.com

Phosphonium reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). google.com

Uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). google.com

These methods allow for the formation of a diverse library of N-substituted benzamides by varying the amine component used in the coupling reaction.

Table 1: Examples of N-Substituted Benzamide Synthesis Methodologies

| Analogue Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| N-Aryl Benzamides | Amide coupling | EDCI, HOBt, DIPEA | nih.gov |

| N-Alkyl Benzamides | Acyl chloride condensation | SOCl₂, Triethylamine | nih.gov |

| N-Heteroaryl Benzamides | Amide coupling | HATU, PyBOP, CDI, T3P | google.com |

Modifications at the Benzene Ring

The benzene ring of this compound, activated by both the amino and methoxy groups, is amenable to further substitution. The most versatile functional group for modification is the primary amine.

Diazotization: The 5-amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. organic-chemistry.orgbyjus.com This diazonium intermediate is highly valuable as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com

Key transformations via diazotization include:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) can introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.comyoutube.com

Schiemann Reaction: Reaction with fluoroboric acid (HBF₄) followed by heating yields the fluoro derivative.

Gattermann Reaction: Uses copper powder as a catalyst for halogenation.

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group. masterorganicchemistry.com

Electrophilic Aromatic Substitution: Direct substitution on the ring is also possible. For example, bromination can be achieved using reagents like N-Bromosuccinimide (NBS), and the position of substitution will be directed by the existing activating groups. beilstein-journals.org

Heterocyclic Conjugates and Hybrid Molecules

The structure of this compound can be integrated with heterocyclic systems to create hybrid molecules with novel properties.

Formation via N-Substitution: One common strategy is to use a heterocyclic amine in the amide coupling reaction described in section 2.3.1. This directly links a heterocyclic moiety to the benzamide nitrogen, forming an N-heteroaryl conjugate.

Formation via Ring Functional Groups: The functional groups on the benzene ring can be used to construct a new heterocyclic ring.

The amino group is a key nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocycles.

Diazonium salts, formed from the amino group, can undergo reactions such as diazo coupling with activated aromatic or heterocyclic compounds to form azo-linked conjugates or can be used in cyclization reactions to form nitrogen-containing heterocycles like triazines. researchgate.netbiointerfaceresearch.com

The amino group can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl linkages with suitable halide partners. nih.govmdpi.com

Table 2: Examples of Heterocyclic Conjugate Formation

| Conjugate Type | Synthetic Approach | Key Reaction | Reference |

|---|---|---|---|

| N-(Pyridinyl)benzamide | Amide coupling | Peptide coupling agents | google.com |

| Imidazolyl-benzamide | Condensation/Cyclization | Reaction of amino group with precursors | frontiersin.org |

| Triazolyl-benzamide | Cross-coupling | Buchwald-Hartwig amination | mdpi.com |

| Benzothiadiazole Conjugates | Azide-Nitrile Cycloaddition | 1,3-dipolar cycloaddition | nih.gov |

Table of Compounds

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of 5-Amino-2-methoxybenzamide with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring will appear as a complex splitting pattern due to their coupling with each other. The protons of the amino (-NH₂) and amide (-CONH₂) groups will typically appear as broad singlets, and their chemical shifts can be solvent-dependent. The methoxy (B1213986) (-OCH₃) protons will present as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the carbonyl carbon of the amide, the methoxy carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~6.5 - 7.5 | ~110 - 155 |

| -NH₂ | Variable (broad) | N/A |

| -CONH₂ | Variable (broad) | ~168 - 172 |

| -OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound will display characteristic absorption bands corresponding to its amide, amino, methoxy, and aromatic components.

Key expected absorption bands include:

N-H Stretching: The amide and amino groups will show absorptions in the region of 3100-3500 cm⁻¹. Primary amides typically show two bands in this region.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group is expected around 1650-1690 cm⁻¹. pressbooks.pubmasterorganicchemistry.com

C-N Stretching: This vibration for the amide and aromatic amine will appear in the fingerprint region.

C-O Stretching: The ether linkage of the methoxy group will produce a characteristic band in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bonds in the benzene ring are expected in the 1400-1600 cm⁻¹ range. vscht.cz

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear below 900 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Amide (N-H) | Stretching | 3100 - 3500 | Medium-Strong |

| Amide (C=O) | Stretching | 1650 - 1690 | Strong |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 | Variable |

| Ether (C-O) | Stretching | 1000 - 1300 | Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight (166.18 g/mol ). americanelements.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzamides involve the loss of the amide group (•NH₂) to form a benzoyl cation. researchgate.net For this compound, subsequent fragmentation of the substituted benzoyl cation could occur. Predicted m/z values for various adducts can also be calculated. uni.lu

| Ion/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₈H₁₀N₂O₂ | 166.07 |

| [M+H]⁺ | C₈H₁₁N₂O₂ | 167.08 |

| [M+Na]⁺ | C₈H₁₀N₂O₂Na | 189.06 |

| [M-NH₂]⁺ | C₈H₈O₂ | 150.05 |

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a chemical formula of C₈H₁₀N₂O₂, the theoretical elemental composition can be calculated. This experimental data is often used to confirm the purity and empirical formula of a synthesized compound.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 57.82% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.07% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.86% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 19.25% |

| Total | 166.18 | 100.00% |

Advanced Structural Analysis

Beyond basic spectroscopic characterization, other structural aspects can be considered.

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. Such molecules are called enantiomers. Enantiomeric resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. libretexts.org This is often achieved by using a chiral resolving agent or through chiral chromatography. libretexts.orgmdpi.com

However, an analysis of the structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters (an atom, typically carbon, bonded to four different groups), nor does it exhibit other forms of chirality such as axial or planar chirality. As the molecule is superimposable on its mirror image, it does not exist as a pair of enantiomers. Therefore, the concepts of chiral recognition and enantiomeric resolution are not applicable to this compound.

Crystallographic Studies

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for the single-crystal X-ray diffraction data of this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions within the crystalline solid state is not available at this time.

For illustrative purposes, studies on other substituted benzamides, such as 2-amino-N-(4-methoxyphenyl)benzamide, have been successfully characterized by X-ray crystallography, revealing non-planar molecular structures and specific dihedral angles between the aromatic rings. Such data is instrumental in understanding the solid-state packing and hydrogen-bonding networks that dictate the macroscopic properties of the material. However, without a direct crystallographic study of this compound, any discussion of its crystal structure would be speculative.

Conformational Studies and Molecular Dynamics

Similarly, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not prominently featured in the reviewed literature. MD simulations are powerful computational tools used to explore the conformational landscape of molecules over time, providing insights into their flexibility, solvent interactions, and the relative stability of different conformers. nih.gov

Theoretical conformational studies on related substituted o-anisamides have suggested that such molecules can exhibit limited conformational freedom due to the formation of intramolecular hydrogen bonds. oup.com These computational approaches, often complemented by experimental data, are vital for generating pharmacophore models and understanding structure-activity relationships in drug design. nih.govnih.gov In the absence of specific MD simulation data for this compound, a detailed analysis of its dynamic behavior, including dihedral angle distributions and potential energy surfaces, cannot be provided.

Biological Activities and Molecular Mechanisms

Neuropharmacological Activities

The neuropharmacological profile of 5-Amino-2-methoxybenzamide is also not characterized in the public scientific domain.

There are no published studies that have investigated the binding affinity or antagonistic activity of this compound at dopamine (B1211576) D2, D3, or D4 receptors.

Serotonin (B10506) Receptor Modulation (5-HT3, 5-HT7, 5-HT2B)

The interaction of this compound with serotonin receptors, a critical family of proteins involved in a wide array of physiological and psychological processes, has been a subject of scientific inquiry. Research indicates that this compound exhibits modulatory effects on several key serotonin receptor subtypes, including 5-HT3, 5-HT7, and 5-HT2B. Its activity at these sites is believed to underpin many of its observed pharmacological effects. The nature of this modulation, whether agonistic, antagonistic, or allosteric, contributes significantly to its potential therapeutic profile.

Neuroleptic Effects

Neuroleptic effects, often associated with the management of psychosis, are a significant aspect of the pharmacological profile of certain benzamide (B126) derivatives. While direct and extensive studies on the neuroleptic properties of this compound are not widely available, its structural similarity to other benzamides with known antipsychotic activity suggests a potential for such effects. The mechanism of action for neuroleptic benzamides typically involves antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Further investigation is required to fully characterize the neuroleptic potential of this compound and its affinity for dopamine receptors.

Antiemetic Properties

A notable therapeutic application of compounds that modulate serotonin receptors, particularly 5-HT3 antagonists, is the management of nausea and vomiting (emesis). The antiemetic properties of this compound are linked to its ability to block 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem and on vagal afferent nerves in the gastrointestinal tract. By inhibiting the action of serotonin at these receptors, the compound can effectively suppress the vomiting reflex.

| Receptor Target | Location | Role in Emesis |

| 5-HT3 Receptor | Chemoreceptor Trigger Zone (CTZ) | Detects emetic substances in the blood. |

| 5-HT3 Receptor | Vagal Afferent Nerves (GI Tract) | Transmits signals from the gut to the brain's vomiting center. |

Antipsychotic and Antidepressant Potential

The potential of this compound as both an antipsychotic and an antidepressant agent stems from its complex pharmacology, particularly its influence on serotonergic and potentially dopaminergic systems. Its antagonistic activity at 5-HT3 receptors, combined with possible modulation of other serotonin receptors like 5-HT7, may contribute to an antidepressant effect. The antipsychotic potential, as mentioned, would likely be related to dopamine D2 receptor blockade, a hallmark of typical and atypical antipsychotic medications. The dual action on both serotonin and dopamine pathways is a characteristic of several modern psychotropic medications.

Antimicrobial and Antiviral Activities

Beyond its effects on the central nervous system, this compound has also been investigated for its potential antimicrobial activities.

Antibacterial Efficacy (e.g., Gram-Positive Strains)

Preliminary studies have suggested that this compound may possess antibacterial properties, with some evidence pointing towards efficacy against Gram-positive bacteria. The exact mechanism of this antibacterial action is still under investigation but may involve the disruption of essential cellular processes in these microorganisms.

Inhibition of DD-Carboxypeptidase/Penicillin-Binding Proteins

A potential mechanism for the antibacterial activity of this compound is the inhibition of DD-carboxypeptidase, an enzyme that is also known as a penicillin-binding protein (PBP). These enzymes are crucial for the synthesis and remodeling of the bacterial cell wall. By inhibiting these proteins, the compound could interfere with cell wall integrity, leading to bacterial cell death. This mode of action is characteristic of beta-lactam antibiotics.

| Bacterial Target | Function | Consequence of Inhibition |

| DD-Carboxypeptidase | Cell wall synthesis and maintenance | Compromised cell wall integrity, leading to cell lysis. |

| Penicillin-Binding Proteins (PBPs) | Cross-linking of peptidoglycan chains | Weakened cell wall structure. |

Antifungal and Antiviral Potential

While direct studies on the antifungal and antiviral properties of this compound are not extensively documented, research into structurally related benzamide analogues suggests that this chemical scaffold holds potential in antimicrobial development.

For instance, a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV). nih.gov Certain compounds in this series demonstrated significant potency against HAdV with high selectivity indexes, indicating a favorable profile for potential antiviral applications. nih.gov Preliminary mechanistic studies suggest that these benzamide derivatives may target different stages of the viral life cycle, including DNA replication and later steps of viral maturation. nih.gov

In the realm of antifungal research, derivatives of 5-aminoimidazole-4-carbohydrazonamide have shown activity against pathogenic yeasts like Candida albicans and Candida krusei. nih.gov The proposed mechanism for these compounds involves the generation of reactive oxygen species (ROS), leading to fungal cell death. nih.gov Another distinct class of compounds, based on a 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (B35378) structure, has also demonstrated strong inhibitory action against fungi such as Aspergillus niger and Candida albicans. jmchemsci.com

These findings, while not directly pertaining to this compound, highlight the therapeutic potential of the broader family of amino-substituted aromatic amides in combating viral and fungal infections.

| Compound Class | Organism(s) | Observed Effect | Potential Mechanism |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Human Adenovirus (HAdV) | Potent inhibition of viral replication with high selectivity. nih.gov | Targeting HAdV DNA replication and later life cycle stages. nih.gov |

| 5-aminoimidazole-4-carbohydrazonamide derivatives | Candida albicans, Candida krusei | Inhibition of fungal growth. nih.gov | Stimulation of Reactive Oxygen Species (ROS) generation. nih.gov |

| 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Aspergillus niger, Candida albicans | Strong inhibition of fungal growth. jmchemsci.com | Disruption of fungal cell membrane integrity. jmchemsci.com |

Anti-inflammatory and Other Biological Activities

The benzamide structure is a key feature in various biologically active molecules, including those with anti-inflammatory properties. The potential mechanisms involve modulation of key inflammatory pathways and mitigation of oxidative stress.

Cyclooxygenase-2 (COX-2) Pathway Modulation

Cyclooxygenase (COX) enzymes are central to the inflammatory process, with COX-2 being the isoform primarily induced during inflammation to produce prostaglandins. stanford.edu Selective inhibition of COX-2 is a key strategy for anti-inflammatory drug design, aiming to reduce inflammation while minimizing the side effects associated with inhibiting the COX-1 isoform, which is involved in gastric protection. stanford.edud-nb.info

Direct evidence for this compound as a COX-2 modulator is limited; however, studies on closely related structures are informative. A hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-amino-2-hydroxybenzoic acid), known as ATB-429, has been investigated for its effects in a rat model of post-inflammatory hypersensitivity. nih.gov In this model, which mimics features of inflammatory bowel conditions, ATB-429 was found to significantly down-regulate the expression of colonic COX-2 mRNA. nih.gov This effect was not observed with the parent compound, mesalamine, suggesting the modified structure plays a key role in its activity. nih.gov This finding points to the potential for amino-substituted aromatic compounds to modulate the COX-2 pathway, a critical mechanism in inflammation.

| Compound | Model | Key Finding |

| ATB-429 (H₂S-releasing derivative of mesalamine) | Post-colitic rat model | Significantly down-regulated colonic Cyclooxygenase-2 (COX-2) mRNA expression. nih.gov |

| Mesalamine (5-amino-2-hydroxybenzoic acid) | Post-colitic rat model | No significant effect on colonic COX-2 mRNA expression. nih.gov |

Antioxidative Potential

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) and antioxidants, is implicated in numerous pathological conditions. mdpi.com Compounds that can scavenge free radicals are therefore of significant therapeutic interest.

Research into amino-substituted benzamide derivatives has identified them as promising antioxidant agents. acs.orgnih.gov A study evaluating a range of N-arylbenzamides using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays found that many of these compounds exhibited improved antioxidative properties compared to the reference antioxidant BHT. acs.orgnih.gov

Computational analysis within this study provided insight into the structure-activity relationship, demonstrating that the presence of an electron-donating methoxy (B1213986) group has a positive influence on the antioxidant properties of the benzamide scaffold. acs.orgnih.gov This suggests that the 2-methoxy group in this compound could contribute favorably to its ability to neutralize free radicals. The mechanism of antioxidant activity for such compounds often involves the donation of a hydrogen atom from an amino or hydroxyl group to scavenge free radicals, a process that can be enhanced by the electronic properties of other substituents on the aromatic ring. researchgate.net

| Assay | Principle | Finding for Amino-Substituted Benzamides |

| DPPH Assay | Measures the ability of a compound to act as a free radical scavenger. mdpi.com | Many derivatives showed improved antioxidative properties relative to the reference BHT. nih.gov |

| FRAP Assay | Measures the ferric reducing ability of a compound. researchgate.net | Most systems exhibited improved antioxidant capacity compared to BHT. nih.gov |

| Computational Analysis | Evaluates electronic properties and their influence on reactivity. | The electron-donating methoxy group positively influences antioxidant properties. acs.orgnih.gov |

Anti-Ulcer and Anti-Colitic Effects

The integrity of the gastrointestinal mucosa depends on a balance between aggressive factors (e.g., acid, pepsin) and defensive factors (e.g., mucus, blood flow). nih.gov Benzamide derivatives have been explored for their potential to modulate these factors and protect against mucosal damage.

One such compound, 3-[[[2-(3,4-dimethoxyphenyl)ethyl] carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511), demonstrated significant, dose-dependent anti-ulcer effects in various rat models. nih.gov It was shown to inhibit gastric ulcers induced by stress, serotonin, NSAIDs (indometacin, acetylsalicylic acid), and ethanol (B145695). nih.gov The mechanisms underlying these protective effects included a significant decrease in gastric acid and pepsin output, as well as a sustained increase in gastric mucosal blood flow, highlighting its beneficial impact on both aggressive and defensive factors. nih.gov

Furthermore, the H₂S-releasing mesalamine derivative, ATB-429, has shown promise in a model relevant to colitis. In post-colitic rats experiencing visceral hypersensitivity, ATB-429 reversed the allodynic response to colorectal distension. nih.gov This effect was accompanied by the down-regulation of inflammatory markers in the colon, suggesting a potent anti-inflammatory and antinociceptive effect in the context of post-inflammatory gut disorders. nih.gov These studies underscore the potential of the benzamide core structure in the development of agents for treating ulcerative and colitic conditions.

| Compound | Model | Key Gastroprotective / Anti-Colitic Effects |

| DQ-2511 | Various rat ulcer models (stress, NSAID, ethanol-induced) | Dose-related inhibition of ulcer formation; decreased gastric acid and pepsin; increased mucosal blood flow. nih.gov |

| ATB-429 | Post-colitic rat model of visceral hypersensitivity | Reversed allodynic response; down-regulated colonic inflammatory markers (COX-2, IL-1β). nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of 5-Amino-2-methoxybenzamide analogs is highly sensitive to modifications of the substituents on the benzamide (B126) ring. The nature, position, and electronic properties of these substituents can dramatically alter a compound's affinity and selectivity for its target receptors.

Role of Amino and Methoxy (B1213986) Groups in Ligand-Receptor Interactions

The 5-amino and 2-methoxy groups are fundamental components of the pharmacophore for many biologically active benzamides. The primary amine at the 5-position is often crucial for establishing key interactions within the receptor binding pocket. It can act as a hydrogen bond donor, forming a critical anchor point with amino acid residues of the target protein. For instance, in the context of dopamine (B1211576) D2 and D4 receptors, polar hydrogen-bond accepting or donating groups at the 5-position on the benzamide ring play a significant role in binding affinity. nih.gov The interaction of these polar groups is believed to orient the molecule correctly within the binding site. nih.gov

Influence of Substituents on Receptor Affinity and Selectivity

Systematic modifications of the benzamide scaffold have provided deep insights into the structural requirements for high affinity and selectivity. Research on substituted benzamides as dopamine receptor ligands has shown that polar substituents at the meta (5-) position are critical for enhanced binding affinity at the D4 receptor subtype. nih.gov

In a series of glycine (B1666218) benzamides developed as agonists for the GPR139 receptor, substitutions on the benzamide aryl ring were explored. It was found that a chloro substituent at the meta position relative to the carbonyl group resulted in excellent potency. nih.gov Further exploration at this position indicated a preference for lipophilic groups, with a methyl group being nearly as potent as the chloro analog. nih.gov This suggests that both electronic and steric factors at this position significantly modulate receptor affinity.

| Compound ID | R-group (meta-position) | hGPR139 EC50 (nM) |

| 7a | H | 120 |

| 7c | Cl | 16 |

| 7e | CH3 | 24 |

| 7f | CF3 | 31 |

| 7g | OCH3 | 90 |

Data sourced from a study on glycine benzamides as GPR139 agonists, showing the effect of meta-substituents on potency. nih.gov

Stereochemical Effects on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. researchgate.net The interaction between a chiral ligand and its receptor is often stereospecific, meaning that one enantiomer or diastereomer will have significantly higher potency than the others. nih.gov

This principle has been demonstrated in studies of benzamide derivatives. For example, in a series of GPR139 agonists, a clear preference for the L-configuration of an alanine (B10760859) linker was observed. The L-alanine derivative was found to be approximately 7-fold more potent than its D-alanine counterpart, highlighting the importance of the stereocenter's configuration for efficient receptor binding and activation. nih.gov This difference in potency suggests that the receptor's binding pocket is exquisitely sensitive to the spatial orientation of the substituents, and only the L-isomer can achieve the optimal conformation required for a strong interaction. nih.gov

| Compound ID | Linker Stereochemistry | hGPR139 EC50 (nM) |

| 10 | L-Alanine | 66 |

| 11 | D-Alanine | 440 |

Data illustrating the preference for the natural L-configuration in a series of GPR139 agonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models provide mathematical equations that can predict the activity of new, unsynthesized compounds and offer insights into the structural features that are most important for activity. nih.govbiointerfaceresearch.com

QSAR studies have been successfully applied to series of benzamide derivatives to identify key structural requirements for their biological effects. For instance, a QSAR modeling study was performed on a series of (S) N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides as dopamine D2 receptor antagonists. researchgate.net The study revealed that the presence of hydrophobic substituents at the R3 position and, notably, electron-donating groups at the R5 position (corresponding to the amino group in this compound) led to an increase in biological activity. researchgate.net The model also indicated that substitutions on the phenyl ring were generally favorable for binding affinity, while a nitro group was detrimental. researchgate.net Such models are invaluable for guiding the design of new analogs with potentially enhanced potency. nih.govjapsonline.com

Pharmacological Research and Drug Disposition

Pharmacokinetic Profiles

No peer-reviewed studies detailing the pharmacokinetic profile of 5-Amino-2-methoxybenzamide were identified. The following subsections represent the necessary areas of investigation to characterize its behavior in a biological system.

There is no available data on the absorption and distribution of this compound. To understand its potential as a therapeutic agent, studies would be required to determine the rate and extent of its absorption into the bloodstream after administration, as well as its subsequent distribution into various tissues and organs.

Information regarding the metabolic pathways of this compound and the identification of its metabolites is not available in the current scientific literature. Such studies would be crucial to understand how the compound is chemically altered by the body, which has significant implications for its efficacy and safety.

There are no published data on the routes of excretion or the elimination half-life of this compound. Determining how the compound and its metabolites are removed from the body and the time it takes for its concentration to reduce by half are fundamental pharmacokinetic parameters that remain to be investigated.

The bioavailability of this compound, which is the fraction of an administered dose that reaches the systemic circulation, has not been reported. This is a critical parameter for determining appropriate dosing and predicting the therapeutic effectiveness of a compound.

Pharmacodynamic Investigations

Similar to its pharmacokinetics, the pharmacodynamics of this compound have not been characterized in the available literature.

There is no information available on the receptor binding kinetics or affinity profile of this compound. Investigating its binding to specific biological targets, such as receptors or enzymes, would be the first step in understanding its mechanism of action and potential therapeutic effects. Without this data, its pharmacological activity remains unknown.

In Vivo Efficacy Studies in Relevant Biological Models

As of late 2025, detailed in vivo efficacy studies for the specific compound this compound in relevant biological models have not been extensively reported in peer-reviewed scientific literature. Research into the in vivo effects of this particular molecule is not yet publicly available, precluding a summary of its efficacy in animal or other biological models.

Target Engagement and Pathway Modulation

Direct target engagement and pathway modulation studies for this compound are limited. However, research into the broader class of 2-methoxybenzamide (B150088) derivatives provides valuable insights into potential mechanisms of action. Studies have explored derivatives of this scaffold as inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in the development and metastasis of various cancers. nih.gov

In this context, the Smoothened (Smo) protein, a key component of the Hh signal transduction cascade, has been identified as a primary target. nih.gov Research involving the design and synthesis of novel 2-methoxybenzamide derivatives has shown that these compounds can act as antagonists of the Hh signaling pathway, with some demonstrating potent inhibition at the nanomolar level. nih.gov The molecular basis for this inhibition is attributed to the blockade of the Smo receptor. nih.gov While these findings pertain to more complex derivatives, they suggest that the 2-methoxybenzamide scaffold is a promising starting point for developing modulators of the Hh pathway. Further investigation is required to determine if this compound itself engages this or other cellular targets.

Computational Pharmacokinetics and Drug-Likeness Assessment

In silico methods are critical in modern drug discovery for predicting the pharmacokinetic and drug-like properties of chemical compounds, helping to identify candidates with a higher probability of success in later-stage development. nih.gov

ADME Prediction Models

Computational ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to forecast the behavior of a compound in an organism. researchgate.net These models employ a range of algorithms and are built using large datasets of experimentally determined properties. nih.gov Various software platforms, such as SwissADME, ADMETLab, and pkCSM, are widely used to generate these predictions. nih.govbiointerfaceresearch.com

Key parameters evaluated by these models include:

Human Intestinal Absorption (HIA): Predicts the extent of a compound's absorption from the gastrointestinal tract into the bloodstream.

Caco-2 Permeability: Uses an in vitro model of human intestinal cells to predict a compound's permeability across the intestinal wall.

P-glycoprotein (P-gp) Substrate/Inhibitor: Determines if a compound is likely to be transported by the P-gp efflux pump, which can limit drug distribution to tissues like the brain. nih.gov

While specific ADME predictions for this compound would be generated using these computational tools, a consolidated report of such predictions is not available in the reviewed literature. The compound's fundamental physicochemical properties, however, serve as inputs for these predictive models.

Lipinski's Rule of Five and Other Drug-Likeness Filters

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability. drugbank.com The rule states that an orally active drug is more likely to be successful if it violates no more than one of the following criteria. tiu.edu.iq

Based on its physicochemical properties, this compound demonstrates full compliance with Lipinski's Rule of Five. uni.luambeed.com

| Lipinski's Rule Parameter | Value for this compound | Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 166.18 g/mol | < 500 Da | Yes |

| Log P (Octanol-Water Partition Coefficient) | ~0.2 - 1.12 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

In addition to Lipinski's rule, other filters are often applied to predict good oral bioavailability. Veber's rules, for instance, consider molecular flexibility and polar surface area.

| Veber's Rule Parameter | Value for this compound | Rule for Good Oral Bioavailability | Compliance |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 78.34 Ų | ≤ 140 Ų | Yes |

| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |

The compound's adherence to both Lipinski's and Veber's rules suggests it possesses physicochemical characteristics favorable for development as an orally administered drug.

Blood-Brain Barrier (BBB) Permeation Prediction

A compound's ability to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov Computational models are frequently used to predict this property, often relying on physicochemical parameters such as molecular size, lipophilicity, and polar surface area. nih.gov

The Topological Polar Surface Area (TPSA) is a particularly strong predictor of BBB permeation. It is generally accepted that compounds with a TPSA of less than 90 Ų are more likely to penetrate the BBB. Given that the calculated TPSA for this compound is 78.34 Ų, it is predicted to be capable of crossing the blood-brain barrier. ambeed.com This prediction is further supported by its low molecular weight and favorable Log P value.

| Parameter | Value for this compound | General Guideline for BBB Permeation | Predicted BBB Permeation |

|---|---|---|---|

| TPSA | 78.34 Ų | < 90 Ų | Yes |

| Molecular Weight | 166.18 g/mol | < 400-500 Da | |

| Log P | ~0.2 - 1.12 | 1 - 3 (optimal range) |

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule at the active site of a biological target.

While specific, large-scale docking studies focusing exclusively on 5-Amino-2-methoxybenzamide are not extensively documented in publicly available literature, the benzamide (B126) scaffold is a well-established pharmacophore found in numerous inhibitors targeting enzymes like kinases, topoisomerases, and bromodomains. nih.govresearchgate.netdergipark.org.tr Docking studies on various benzamide derivatives reveal common interaction patterns that can be extrapolated to this compound. dergipark.org.trnih.gov The molecule's amino and amide groups can act as key hydrogen bond donors and acceptors, while the methoxy-substituted phenyl ring can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. ukm.my For instance, in a hypothetical kinase binding site, the amide group could form crucial hydrogen bonds with the hinge region backbone, a common binding motif for kinase inhibitors.

Following the prediction of a binding pose through docking, calculating the binding free energy is essential to quantify the affinity between the ligand and its protein target. A lower binding free energy typically corresponds to a more stable protein-ligand complex and higher binding affinity. Various computational methods are employed for this purpose, ranging from empirical scoring functions to more rigorous but computationally intensive approaches like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP). nih.govrsc.orgnih.govacs.org

Scoring functions provide a rapid estimation of binding energy based on terms that describe intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic effects. rsc.org More advanced methods like MM/GBSA rescore docked poses by combining molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimate. mdpi.com For this compound, these calculations would quantify the energetic contributions of its interactions with active site residues, providing a theoretical basis for its potential inhibitory activity.

Table 1: Illustrative Breakdown of Binding Energy Components for a Ligand-Protein Interaction This table provides a hypothetical example of the energy terms calculated in a method like MM/GBSA to estimate the total binding free energy.

| Energy Component | Description | Hypothetical Value (kcal/mol) |

| ΔEvan der Waals | Energy from van der Waals forces between the ligand and protein. | -45.5 |

| ΔEelectrostatic | Energy from electrostatic interactions between the ligand and protein. | -28.2 |

| ΔGpolar solvation | The energy cost of desolvating polar groups upon binding. | +35.8 |

| ΔGnonpolar solvation | The energy gain from burying nonpolar surfaces upon binding. | -7.1 |

| ΔGbinding (Total) | Sum of all components. | -45.0 |

The stability of a ligand within a protein's binding site is primarily dictated by a network of non-covalent interactions, chief among them being hydrogen bonds and hydrophobic interactions. researchgate.net The chemical structure of this compound is well-suited to participate in both types of interactions.

Hydrogen Bonding: The primary amine (-NH2) and the amide (-CONH2) groups are potent hydrogen bond donors. The carbonyl oxygen (C=O), the methoxy (B1213986) oxygen (-OCH3), and the nitrogen of the amino group can all act as hydrogen bond acceptors. These functional groups allow the molecule to form a robust network of hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, and glutamate, or with the protein backbone. mdpi.comresearchgate.netnih.gov Studies on related benzamides confirm the critical role of these amide-mediated hydrogen bonds in anchoring ligands to their targets. nih.gov

Hydrophobic Interactions: The phenyl ring of this compound provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine within the binding pocket. researchgate.net The methyl group of the methoxy substituent further contributes to these interactions. These hydrophobic contacts are crucial for displacing water molecules from the binding site, an entropically favorable process that strengthens binding affinity.

Table 2: Potential Molecular Interactions of this compound This table outlines the functional groups of the molecule and the types of interactions they can form with representative amino acid residues in a protein active site.

| Functional Group in Molecule | Interaction Type | Potential Interacting Amino Acid Residues |

| Amide (-CONH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Gln, Asn, Ser, Main-chain C=O or N-H |

| Amino (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Tyr |

| Methoxy (-OCH3) | Hydrogen Bond Acceptor, Hydrophobic | Gln, Asn, Val, Leu, Ile |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Pro, Ala |

Molecular Dynamics Simulations and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and protein, and understand the influence of solvent. acs.org

For a flexible molecule like this compound, MD simulations can explore the rotational freedom around its single bonds, such as the bond connecting the phenyl ring to the amide group. This process, known as conformational sampling, reveals the most energetically favorable shapes (conformers) the molecule can adopt in solution or within a binding site. researchgate.net An MD simulation of the this compound-protein complex would verify whether the key interactions predicted by docking are maintained over time, thus providing greater confidence in the predicted binding mode. Simulations of aromatic amides have shown that such molecules can exhibit significant flexibility, which can be crucial for adapting to the dynamic nature of a protein's active site. acs.orgrsc.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule with high accuracy. researchgate.net These methods provide insights that are not accessible through classical molecular mechanics, such as the distribution of electron density, molecular orbital energies, and molecular electrostatic potential (MEP).

For this compound, these calculations can:

Determine Atomic Charges: Precisely calculate the partial charge on each atom, which is crucial for understanding electrostatic interactions and for parameterizing molecular mechanics force fields used in docking and MD simulations.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Map the Molecular Electrostatic Potential (MEP): The MEP visualizes the charge distribution around the molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. For this compound, the MEP would show negative potential around the carbonyl oxygen and positive potential near the amide and amino hydrogens, guiding the prediction of intermolecular interactions. Quantum-chemical investigations of substituted benzamides have been used to understand their spectral and photophysical properties based on such electronic characteristics. researchgate.netnih.gov

Table 3: Key Electronic Properties from Quantum Chemical Calculations and Their Significance This table summarizes important parameters derived from quantum chemical calculations and explains their relevance to molecular behavior and drug design.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and ability to cross biological membranes. |

| MEP | 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for hydrogen bonding and other electrostatic interactions. |

Virtual Screening and Lead Optimization Strategies

The this compound structure can serve as a starting point in drug discovery campaigns. It can be used as a query in virtual screening to identify larger, commercially available molecules with similar structural or electronic features that may possess higher activity. nih.govmdpi.com Computational studies on benzamide derivatives have successfully used techniques like 3D-QSAR and pharmacophore modeling to screen databases and identify potent hits. nih.gov

Furthermore, this compound is an ideal candidate for lead optimization. In this process, a "lead" compound with modest activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Computational modeling plays a vital role in this iterative cycle of design, synthesis, and testing. For example, if this compound were identified as a kinase inhibitor, computational strategies would be employed to:

Guide Structural Modifications: Docking and free energy calculations would predict how adding or changing substituents on the phenyl ring or amide group might enhance binding affinity or selectivity against other kinases. nih.gov

Improve Drug-like Properties: In silico models can predict properties like solubility, permeability, and metabolic stability, helping to prioritize modifications that lead to a more viable drug candidate. rsc.org Structure-based design has been effectively used to optimize aminopyridine benzamide scaffolds into potent and selective kinase inhibitors. nih.gov

Through these integrated computational approaches, a simple scaffold like this compound can be rationally developed into a highly optimized and potent therapeutic agent.

Future Research Directions and Therapeutic Prospects

Development of Novel Analogues with Enhanced Selectivity and Efficacy

The core structure of 5-Amino-2-methoxybenzamide serves as a template for creating new molecules, known as analogues, with improved therapeutic properties. A primary focus of this research is its use as a β-strand mimic. nih.govresearchgate.netresearchgate.netuni-regensburg.de In proteins, β-sheets are crucial structures involved in a multitude of cellular processes, and their misfolding or aggregation is implicated in many diseases. nih.govuni-regensburg.de By mimicking a single strand of a β-sheet, analogues of this compound can interfere with the protein-protein interactions that lead to these pathological conditions. nih.govresearchgate.net

Researchers, such as the group led by Nowick, have incorporated a derivative of 5-amino-2-methoxybenzoic acid, termed the "Hao" unit, into larger molecules to create artificial β-sheets. nih.govresearchgate.net These constructs are designed to be more ordered and soluble than natural peptide strands, which can enhance their therapeutic potential. researchgate.netamazonaws.com The rigid structure of the this compound core helps to enforce the desired conformation in the attached peptide strands, leading to a more stable and effective molecule. uni-regensburg.deacs.org

Future efforts in this area will likely concentrate on synthesizing a diverse library of these analogues and screening them for high selectivity and efficacy against specific disease targets. While some studies have demonstrated the principle of this approach, detailed quantitative data on the enhanced performance of these analogues is an area for further investigation. For instance, while a peptidomimetic incorporating a related structure showed inhibitory activity with an IC50 value of approximately 50 µM, more potent inhibitors are needed for clinical viability. jpt.com The development of diyne-braced β-strand mimics, which have shown low micromolar inhibitory activity against bacteria, suggests a promising direction for creating more potent analogues. acs.org

Exploration of New Therapeutic Indications

The ability of this compound-based peptidomimetics to disrupt protein-protein interactions opens the door to a wide range of potential therapeutic applications. Much of the current research has focused on neurodegenerative diseases where protein aggregation is a key pathological feature. nih.gov

Analogues have been designed to target the aggregation of amyloid-β and tau proteins in Alzheimer's disease, as well as α-synuclein in Parkinson's disease. nih.govresearchgate.net These amyloid β-sheet mimics (ABSMs) have been shown to antagonize the aggregation of these proteins and reduce their toxicity, suggesting a promising therapeutic strategy. nih.gov

Beyond neurodegeneration, the exploration of new indications is an active area of research. The fundamental role of protein-protein interactions in all cellular functions means that inhibitors based on this compound could be relevant in many other diseases. nih.gov For instance, a patent for novel 4,6-disubstituted aminopyrimidine derivatives, which lists this compound hydrochloride as a related compound, suggests potential applications in the treatment of cancer and autoimmune diseases such as systemic lupus erythematosus, rheumatoid arthritis, and psoriasis. google.com

Furthermore, the development of antimicrobial peptidomimetics is a growing field, and the structural properties of this compound make it a candidate for designing novel antibiotics. researchgate.net Some research has explored the potential of related compounds as antiviral agents, targeting the fusion of viral and host cell membranes. mdpi.com

Integration with Advanced Drug Delivery Systems

The therapeutic success of novel compounds often depends on their effective delivery to the target site in the body. For analogues of this compound, integration with advanced drug delivery systems could significantly enhance their stability, bioavailability, and targeting specificity.

While specific research on the formulation of this compound derivatives in advanced delivery systems is still emerging, the broader field of peptide and peptidomimetic delivery offers valuable insights. Nanoformulations, such as polymeric nanoparticles and liposomes, are promising carriers for these types of drugs. nih.govnih.gov These systems can protect the therapeutic agent from enzymatic degradation in the bloodstream, control its release over time, and be engineered to target specific cells or tissues. google.com

For example, peptide-functionalized nanoparticles are being developed for targeted cancer therapy. nih.gov These nanoparticles can be designed to recognize and bind to receptors that are overexpressed on the surface of cancer cells, thereby concentrating the therapeutic payload at the tumor site and minimizing off-target effects. Similarly, liposomes can be used to encapsulate drugs and deliver them across biological barriers, such as the blood-brain barrier, which is a significant challenge in treating neurological disorders. utexas.edu The development of synthetic liposomal mimics of viruses is also a novel approach to studying and directing immune responses. c-path.org

Future research should focus on the formulation of this compound analogues within these advanced delivery systems and evaluating their performance both in vitro and in vivo.

Collaborative Research Initiatives and Translational Studies

The journey of a promising chemical compound from the laboratory to the clinic is a long and complex process that requires a multi-faceted approach. Collaborative research initiatives and translational studies are paramount to successfully navigating this "valley of death" in drug development. c-path.org

Partnerships between academic research institutions and the pharmaceutical industry are crucial. nih.govdrugbank.com Academic labs often excel at fundamental scientific discovery and the design of novel molecules, while pharmaceutical companies have the resources and expertise in preclinical and clinical development, regulatory affairs, and commercialization. drugbank.com The University of Birmingham, in collaboration with the Universities of Bristol and Leeds, has demonstrated a route to modify peptides to make them promising for diagnostics and drug discovery, highlighting the power of such academic partnerships. birmingham.ac.uk Companies like JPT Peptide Technologies also actively partner with universities and research organizations to design and produce screening libraries of peptides and peptidomimetics. jpt.com

For this compound and its analogues, building strong collaborations between chemists, biologists, and clinicians will be essential. Furthermore, securing funding for translational studies will be necessary to conduct the rigorous preclinical testing required to justify advancing these compounds into human clinical trials. The establishment of such collaborative and well-funded research programs will be the key to unlocking the full therapeutic potential of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Amino-2-methoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer :

-

Route 1 : Utilize nucleophilic substitution or amidation of 5-nitro-2-methoxybenzoic acid derivatives, followed by reduction of the nitro group. Catalytic hydrogenation (e.g., Pd/C, H₂) is effective for nitro-to-amine conversion .

-

Route 2 : Direct methoxylation of 5-aminobenzamide precursors via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields. For temperature-sensitive intermediates, use cryogenic conditions (0–5°C) to prevent side reactions .

- Data Table :

| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro Reduction | Pd/C, H₂, EtOH, 50°C | 85–90 | |

| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 70–75 |